Cas no 24393-52-0 (ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate)

ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate structure
24393-52-0 structure
Product Name:ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate
Numero CAS:24393-52-0
MF:C11H11ClO2
MW:210.656842470169
MDL:MFCD00045213
CID:94363
PubChem ID:5373977
Update Time:2025-06-08

ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Chlorocinnamic acid
    • ETHYL (2E)-3(4-CHLOROPHENYL)ACRYLATE
    • Ethyl 4-chlorocinnamate
    • (E)-3-(4-chlorophenyl)-2-propenoic acid ethyl ester
    • (E)-3-thiophen-3-yl-acrylic acid ethyl ester
    • 3-(4'-chlorophenyl)-(E)-propenoic acid ethyl ester
    • 4'-chlorocin
    • ethyl (E)-3-(3-thienyl)-2-propenoate
    • ethyl (E)-3-(4-chlorophenyl)acrylate
    • ethyl (E)-3-(thiophen-3-yl)acrylate
    • ethyl (E)-3-thiophene-3-yl-acrylate
    • ethyl (E)-p-chlorocinnamate
    • ethyl 3-(3-thienyl)-prop-2-enoate
    • ethyl 3-(thien-3-yl)prop-2-enoate
    • ethyl para-chlorocinnamate
    • Ethyl (2E)-3-(4-chlorophenyl)acrylate
    • ethyl p-chlorocinnamate
    • ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate
    • DTXSID001032094
    • ethyl-p-chlorocinnamate
    • (E)-3-(4-chlorophenyl)-acrylic acid ethyl ester
    • MFCD00045213
    • Ethyl3-(4-chlorophenyl)acrylate
    • 3-(4-Chlorophenyl)-2-propenoic acid ethyl ester
    • (E)-3-(4-chloro-phenyl)-acrylic acid ethyl ester
    • A817267
    • AC-11305
    • Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate #
    • BRN 2046428
    • EN300-1453799
    • (E)-ETHYL 3-(4-CHLOROPHENYL)ACRYLATE
    • CHEMBL2285935
    • Cinnamic acid, p-chloro-, ethyl ester
    • GS-6056
    • trans-4-chlorocinnamic acid ethyl ester
    • 6048-06-2
    • 4-Chlorocinnamic acid ethyl ester
    • Cinnamic acid, 4-chloro-, ethyl ester
    • ethyl (E)-3-(4-chlorophenyl)prop-2-enoate
    • ZAA39352
    • 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester
    • 24393-52-0
    • A856513
    • J-521326
    • SCHEMBL321285
    • Ethyl 3-(4-chlorophenyl)acrylate
    • AKOS003622988
    • Ethyl4-chlorocinnamate
    • MDL: MFCD00045213
    • Inchi: 1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+
    • Chiave InChI: MHZFMMSRIDAQIB-VMPITWQZSA-N
    • Sorrisi: ClC1C=CC(/C=C/C(=O)OCC)=CC=1

Proprietà calcolate

  • Massa esatta: 210.04483
  • Massa monoisotopica: 210.045
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 26.3A^2

Proprietà sperimentali

  • Densità: 1.178 g/cm3
  • Punto di ebollizione: 307.9ºC at 760 mmHg
  • Punto di infiammabilità: 151.9ºC
  • Indice di rifrazione: 1.835
  • PSA: 26.3
  • LogP: 2.91630

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